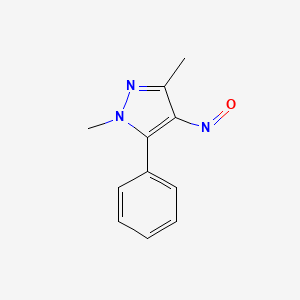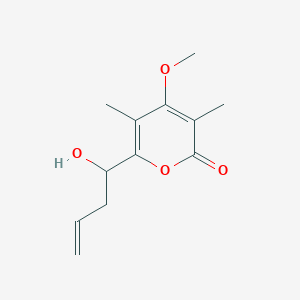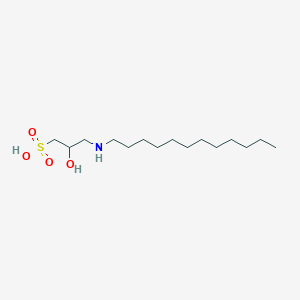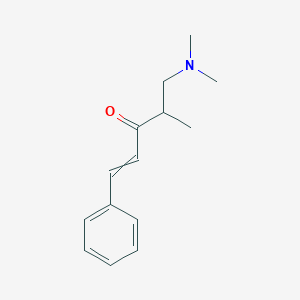
1,3-Dimethyl-4-nitroso-5-phenylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-4-nitroso-5-phenylpyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its nitroso group, exhibits unique chemical properties that make it valuable in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-4-nitroso-5-phenylpyrazole can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with 2-amino-3-methylbutanoic acid, followed by cyclization and nitrosation reactions . The reaction conditions typically include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-4-nitroso-5-phenylpyrazole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include nitro-pyrazoles, amino-pyrazoles, and various substituted pyrazoles, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
1,3-Dimethyl-4-nitroso-5-phenylpyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, polymers, and other materials
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-4-nitroso-5-phenylpyrazole involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable in therapeutic research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Lacks the nitroso group, resulting in different chemical reactivity and applications.
1,3-Dimethyl-5-phenylpyrazole: Similar structure but without the nitroso group, leading to variations in biological activity.
4-Nitroso-3,5-dimethylpyrazole: Similar nitroso functionality but different substitution pattern, affecting its chemical properties
Uniqueness
1,3-Dimethyl-4-nitroso-5-phenylpyrazole stands out due to its unique nitroso group, which imparts distinct reactivity and potential for diverse applications in research and industry. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in multiple scientific domains .
Propriétés
Numéro CAS |
124032-81-1 |
|---|---|
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
1,3-dimethyl-4-nitroso-5-phenylpyrazole |
InChI |
InChI=1S/C11H11N3O/c1-8-10(13-15)11(14(2)12-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clé InChI |
SZJNIEJCIMBATB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1N=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)

![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)


![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
